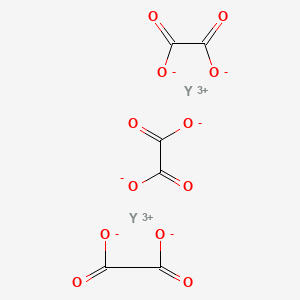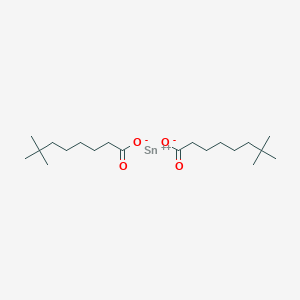
Ácido 3-(2-metoxifenoxi)benzoico
Descripción general
Descripción
3-(2-Methoxyphenoxy)benzoic acid, also known as methyl 3-(2-methoxyphenoxy)benzoate, is an organic compound . It is a white to yellow solid with a molecular weight of 244.25 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyphenoxy)benzoic acid is1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or databases. Physical and Chemical Properties Analysis
3-(2-Methoxyphenoxy)benzoic acid is a solid powder . It has a boiling point of 148-149°C . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Biodegradación
Se ha demostrado que una cepa bacteriana, Bacillus sp., aislada del suelo, degrada el ácido 3-fenoxibenzoico (3-PBA), un compuesto estrechamente relacionado con el ácido 3-(2-metoxifenoxi)benzoico . Esta cepa fue capaz de degradar el 95.6% de 50 mg·L −1 de 3-PBA en 72 h en un medio de sales minerales (MSM) . Esto destaca la posible aplicación de esta cepa para la biorremediación in situ de entornos contaminados con 3-PBA .
Síntesis química
El ácido 3-(2-metoxifenoxi)benzoico se utiliza como materia prima química en la fabricación de insecticidas piretroides sintéticos (SP) y colorantes . Su amplia exposición entre la población general es consecuencia de la mayor disponibilidad, uso y aplicabilidad de amplio espectro del 3-PBA .
Material de investigación
El ácido 3-(2-metoxifenoxi)benzoico se utiliza en diversas áreas de investigación, incluidas las ciencias de la vida, la ciencia de los materiales, la síntesis química, la cromatografía, el análisis y muchas otras . A menudo se utiliza como material estándar o de referencia en estos estudios .
Actividad disruptora endocrina
El ácido 3-fenoxibenzoico (3-PBA) es de gran preocupación ambiental con respecto a la actividad disruptora endocrina . Dada la similitud estructural, el ácido 3-(2-metoxifenoxi)benzoico también puede tener propiedades similares y puede utilizarse en la investigación de la disrupción endocrina .
Contaminación ambiental
El ácido 3-fenoxibenzoico (3-PBA) tiene una presencia generalizada en el agua y el suelo . El ácido 3-(2-metoxifenoxi)benzoico, debido a su similitud estructural con el 3-PBA, puede utilizarse en estudios ambientales para comprender el comportamiento y el impacto de estos compuestos en el medio ambiente .
Investigación farmacéutica
En la investigación farmacéutica, el ácido 3-(2-metoxifenoxi)benzoico podría utilizarse como precursor o intermedio en la síntesis de moléculas más complejas . Por ejemplo, se puede utilizar en la síntesis de N- (1S)-1- { [ (3S)-4- (3-hidroxifenil)-3-metilpiperazin-1-il]-metil}-2-metilpropil-4- (3-hidroxifenoxi)benzamida .
Safety and Hazards
Mecanismo De Acción
3-(2-Methoxyphenoxy)benzoic acid: , also known as 2-(3-Carboxyphenoxy)anisole , belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . .
Pharmacokinetics:
Análisis Bioquímico
Biochemical Properties
3-(2-Methoxyphenoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with Bacillus sp., leading to the degradation of 3-Phenoxybenzoic acid into 3-(2-Methoxyphenoxy)benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . These interactions are crucial for understanding the metabolic pathways and the role of this compound in various biochemical processes.
Cellular Effects
The effects of 3-(2-Methoxyphenoxy)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of 3-(2-Methoxyphenoxy)benzoic acid, which subsequently affects the cellular processes
Molecular Mechanism
The molecular mechanism of 3-(2-Methoxyphenoxy)benzoic acid involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, influencing their activity and function. For instance, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. involves the conversion of this compound into 3-(2-Methoxyphenoxy)benzoic acid, which then interacts with other biomolecules to produce various metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methoxyphenoxy)benzoic acid change over time. Its stability, degradation, and long-term effects on cellular function have been studied extensively. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. follows first-order kinetics, with a significant reduction in the half-life of the compound when inoculated with the bacterial strain . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyphenoxy)benzoic acid vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the use of benzoic acid in animal models has been shown to influence performance, nutrient digestibility, and jejunal digestive physiology
Metabolic Pathways
3-(2-Methoxyphenoxy)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. involves the conversion of this compound into 3-(2-Methoxyphenoxy)benzoic acid, which then participates in various metabolic pathways
Transport and Distribution
The transport and distribution of 3-(2-Methoxyphenoxy)benzoic acid within cells and tissues are crucial for understanding its effects. It interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of 3-(2-Methoxyphenoxy)benzoic acid, which is then transported and distributed within the cells . These interactions are essential for understanding the transport and distribution of this compound in biochemical research.
Subcellular Localization
The subcellular localization of 3-(2-Methoxyphenoxy)benzoic acid is crucial for understanding its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of 3-(2-Methoxyphenoxy)benzoic acid, which is then localized within specific subcellular compartments
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDUAZESJTRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311842 | |
| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500884-43-5 | |
| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)






